(S)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol
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Overview
Description
(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol is a chiral compound with a fluoropyridine moiety. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile compound for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with 6-fluoropyridine as the starting material.
Nucleophilic Substitution: The fluorine atom on the pyridine ring is substituted with an amino group through a nucleophilic substitution reaction.
Reduction: The resulting intermediate is then reduced to introduce the hydroxyl group, forming the final product.
Industrial Production Methods
Industrial production methods for (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts to facilitate the reduction process.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to modify the functional groups.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Including halogenating agents or other nucleophiles for substitution reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Modified alcohols or amines.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol: Similar structure with a chlorine atom instead of fluorine.
(2S)-2-amino-2-(6-bromopyridin-3-yl)ethan-1-ol: Similar structure with a bromine atom instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom in (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro and bromo analogs.
This detailed article provides a comprehensive overview of (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H9FN2O |
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Molecular Weight |
156.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 |
InChI Key |
MBNUBIXCAKWNQX-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=NC=C1[C@@H](CO)N)F |
Canonical SMILES |
C1=CC(=NC=C1C(CO)N)F |
Origin of Product |
United States |
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